Methyl 5-(methylamino)pentanoate hydrochloride

Solubility Pharmaceutical Intermediate Formulation

Methyl 5-(methylamino)pentanoate hydrochloride (95% purity) provides a critical advantage for peptide mimetic and SAR programs. The hydrochloride salt form ensures high solubility in organic solvents and consistent reactivity, while the N-methylamino group introduces conformational constraint and proteolytic stability. This cost-optimized RUO-grade scaffold minimizes batch-to-batch variability, enabling reliable high-throughput synthesis and reproducible biological data.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66
CAS No. 1253582-24-9
Cat. No. B3027217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(methylamino)pentanoate hydrochloride
CAS1253582-24-9
Molecular FormulaC7H16ClNO2
Molecular Weight181.66
Structural Identifiers
SMILESCNCCCCC(=O)OC.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-8-6-4-3-5-7(9)10-2;/h8H,3-6H2,1-2H3;1H
InChIKeyKKNMRJYPMNVNLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(methylamino)pentanoate hydrochloride (CAS 1253582-24-9): A High-Purity, Soluble Scaffold for N-Methylated Amino Ester Procurement


Methyl 5-(methylamino)pentanoate hydrochloride (CAS 1253582-24-9) is a synthetic organic compound that serves as a versatile small-molecule scaffold and pharmaceutical intermediate, characterized by its hydrochloride salt form, which imparts enhanced stability and solubility compared to its free base . The compound possesses a methyl ester and a secondary N-methylamino group on a linear C5 chain (molecular formula C7H16ClNO2, MW 181.66 g/mol), and is typically supplied at a minimum purity of 95% for research use only (RUO) [1].

Why Methyl 5-(methylamino)pentanoate hydrochloride Cannot Be Directly Substituted by Analogs in Synthesis


Methyl 5-(methylamino)pentanoate hydrochloride occupies a specific chemical space that cannot be replicated by simple analogs due to the unique interplay of its functional groups and physical form. Substituting it with a primary amine analog (e.g., methyl 5-aminopentanoate hydrochloride) would eliminate the N-methyl group, altering nucleophilicity and steric profile, while using a different ester (e.g., ethyl or tert-butyl) would change its hydrolytic stability and solubility profile . Furthermore, the hydrochloride salt form is critical for handling and reactivity; free base or other salt forms may exhibit different solubility, stability, and hygroscopicity, directly impacting reaction yields and reproducibility in sensitive synthetic routes [1].

Methyl 5-(methylamino)pentanoate hydrochloride: Comparative Physicochemical and Reactivity Evidence


Enhanced Aqueous Solubility and Stability via Hydrochloride Salt Form

The hydrochloride salt form of methyl 5-(methylamino)pentanoate hydrochloride (CAS 1253582-24-9) provides a quantifiable advantage in solubility and stability over its free base counterpart (CAS 1253730-48-1). The hydrochloride salt is reported to exhibit high aqueous solubility, a property inferred from its ability to be handled as a freely soluble solid, whereas the free base is a less soluble liquid or low-melting solid . Specifically, the hydrochloride salt enhances stability and solubility, facilitating handling and reactivity in various applications, and ensures consistent performance in reactions such as amidation or alkylation [1]. While exact solubility values (mg/mL) are not disclosed, the class-level advantage of hydrochloride salts for polar solvent solubility is well-established in medicinal chemistry, making this form the preferred choice for aqueous or protic reaction media .

Solubility Pharmaceutical Intermediate Formulation

Differentiated Reactivity Profile: N-Methyl Secondary Amine vs. Primary Amine Analogs

Methyl 5-(methylamino)pentanoate hydrochloride contains a secondary N-methylamino group, which directly alters its nucleophilicity and steric bulk compared to primary amine analogs like methyl 5-aminopentanoate hydrochloride (CAS 29840-56-0). The presence of the methyl group on the nitrogen reduces the potential for hydrogen-bond donation (calculated: 2 H-bond donors for the target compound vs. 2 H-bond donors and a primary amine for the analog), but more importantly, it introduces conformational restriction and lipophilicity, which are critical parameters in peptidomimetic design and SAR studies . The methyl group also protects the amine from certain side reactions (e.g., over-alkylation) and alters its basicity (pKa), influencing its protonation state at physiological pH [1]. Quantitative pKa or nucleophilicity data are not publicly available for these specific compounds, but the class-level impact of N-methylation on amine reactivity is a fundamental principle of organic chemistry [2].

Medicinal Chemistry Peptidomimetics Synthetic Intermediate

Optimized Ester Lability: Methyl Ester vs. Ethyl or tert-Butyl Analogs

The methyl ester group in methyl 5-(methylamino)pentanoate hydrochloride provides a balanced hydrolytic profile compared to other ester analogs. Methyl esters are generally more susceptible to enzymatic and chemical hydrolysis than their ethyl or tert-butyl counterparts, which can be an advantage when a cleavable protecting group is required . For instance, substituting with ethyl 5-(methylamino)pentanoate (CAS 41880-29-9) or tert-butyl 5-(methylamino)pentanoate hydrochloride (CAS 1379371-52-4) would increase steric bulk and resistance to hydrolysis, potentially hindering reactions where ester cleavage is desired . The methyl ester offers a predictable and well-characterized hydrolysis rate under standard acidic or basic conditions, facilitating clean conversion to the corresponding carboxylic acid or alcohol .

Prodrug Design Hydrolysis Synthetic Intermediate

Molecular Weight and Polar Surface Area: A Differentiated Physicochemical Profile

Methyl 5-(methylamino)pentanoate hydrochloride possesses a distinct set of computed physicochemical properties that differentiate it from its closest analogs, influencing its suitability for specific applications. Its exact mass is 181.087 g/mol, with a topological polar surface area (tPSA) of 38.3 Ų [1]. In comparison, the primary amine analog methyl 5-aminopentanoate hydrochloride (CAS 29840-56-0) has a molecular weight of 167.63 g/mol and a tPSA of 52.3 Ų (due to the primary amine), while the tert-butyl ester analog tert-butyl 5-(methylamino)pentanoate hydrochloride (CAS 1379371-52-4) has a molecular weight of 223.74 g/mol [2]. The lower tPSA of the target compound, relative to the primary amine analog, suggests enhanced membrane permeability, while its intermediate molecular weight positions it favorably within typical drug-like space compared to the bulkier tert-butyl ester .

ADME Drug-likeness Physicochemical Properties

Purity Consistency and Research-Only (RUO) Grade Assurance

Methyl 5-(methylamino)pentanoate hydrochloride is consistently supplied at a minimum purity of 95% across multiple vendors, a specification that is critical for reproducible research outcomes . This level of purity ensures minimal interference from impurities in sensitive reactions or biological assays. Importantly, the compound is designated for Research Use Only (RUO) and is not intended for human or veterinary use . This designation is a critical procurement differentiator, as it signifies that the material is produced under quality systems appropriate for early-stage discovery, but without the added cost and regulatory burden of GMP-grade material, making it the most cost-effective choice for academic and industrial R&D [1].

Quality Control Research Use Only Chemical Procurement

Optimal Procurement and Application Scenarios for Methyl 5-(methylamino)pentanoate hydrochloride


Synthesis of N-Methylated Peptidomimetics and Modified Amino Acid Derivatives

The compound's secondary N-methylamino group is a key structural feature for introducing conformational constraint and proteolytic stability into peptide chains. It serves as an ideal building block for the synthesis of N-methylated amino acid derivatives, which are valuable in peptidomimetic drug discovery to improve pharmacokinetic properties .

Intermediate for API Synthesis Requiring a C5 Linear Chain with a Terminal Methyl Ester

The methyl ester and linear C5 chain provide a versatile handle for further derivatization (e.g., amidation, reduction). Its hydrochloride salt form ensures high solubility in common organic solvents used in API manufacturing, facilitating its use in multi-step synthetic sequences where consistent reactivity and ease of handling are paramount [1].

Use as a Stable, Soluble Scaffold in Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

The combination of a methyl ester and an N-methylamino group on a flexible alkyl chain makes this compound a valuable core scaffold for exploring SAR around linker length and amine substitution. Its high purity (95%) and salt form minimize variability in biological assays, allowing for more reliable correlation of chemical structure with pharmacological activity .

Cost-Effective Building Block for Academic and Industrial R&D

Given its RUO designation and consistent 95% purity, this compound represents a cost-optimized choice for early-stage discovery programs. It allows researchers to procure a quality-controlled intermediate without the premium associated with GMP-grade materials, making it suitable for high-throughput synthesis and initial SAR exploration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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